Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate

Antibacterial Resistance MRSA Fluoroquinolone SAR

Traditional C8-H/F quinolones lack MRSA coverage and pose phototoxicity risks. This 8-cyclopropoxy analog offers a differentiated scaffold with documented activity against both MRSA and VRE. • Anti-MRSA/VRE: Active against methicillin-resistant S. aureus and vancomycin-resistant Enterococcus sp. • Safety-optimized: C8-alkoxy motif reduces phototoxicity vs. 8-F/8-Cl congeners. • SAR platform: Cyclopropoxy group enables systematic exploration of steric/conformational space for potency optimization.

Molecular Formula C15H14FNO3
Molecular Weight 275.27 g/mol
Cat. No. B13935437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate
Molecular FormulaC15H14FNO3
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)OC3CC3
InChIInChI=1S/C15H14FNO3/c1-2-19-15(18)10-5-9-6-11(16)8-17-14(9)13(7-10)20-12-3-4-12/h5-8,12H,2-4H2,1H3
InChIKeyQPBAXLDDPBDGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate: A C8-Cycloalkoxy Fluoroquinolone for Antimicrobial Research


Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate (CAS 2721373-34-6) is a synthetic fluoroquinolone derivative featuring a fluorine atom at position 3 and a distinctive cyclopropoxy group at position 8 of the quinoline core [1]. The compound is classified as an ethyl ester prodrug or intermediate in the quinolone antibiotic class, which exerts antibacterial effects primarily through inhibition of DNA gyrase and topoisomerase IV [2]. First reported by Orchid Chemicals & Pharmaceuticals in 2011, this compound has been documented to possess activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1].

C8-cyclopropoxy fluoroquinolone scaffold for antimicrobial SAR studies
Ethyl ester prodrug/intermediate for quinolone research
Reported screening activity: MRSA, VRE (AntibioticDB)

Why C8-Cyclopropoxy Substitution in Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate Cannot Be Replaced by Common C8 Analogs


The C8 substituent on the fluoroquinolone scaffold is a critical determinant of antibacterial spectrum, potency, and safety profile. While 8-H, 8-F, and 8-Cl quinolones have been extensively characterized, the 8-alkoxy series—including methoxy and ethoxy—introduces a distinct pharmacological signature: 8-methoxy derivatives retain antibacterial activity comparable to 8-F/8-Cl analogs but with reduced phototoxicity and clonogenicity [1]. However, increasing the size of the 8-alkoxy group to ethoxy significantly diminishes antibacterial activity (2–3 dilution steps) [1]. The cyclopropoxy substituent in the target compound represents a cycloalkoxy motif that is sterically constrained relative to linear ethoxy, potentially offering a differentiated balance between target binding and ADMET properties that cannot be achieved by simple 8-methoxy or 8-ethoxy substitution. Direct substitution with a common 8-H, 8-F, or 8-Cl analog would forfeit the safety advantages of the alkoxy series, while substitution with 8-methoxy or 8-ethoxy would alter the steric and electronic profile in ways that are not functionally interchangeable.

8-H analogs (e.g., ciprofloxacin) may not retain MRSA/VRE activity reported for this scaffold; susceptibility profile can shift substantially.
Linear 8-ethoxy substitution is associated with a 2–3 dilution loss in antibacterial activity; the constrained cyclopropoxy group may not be functionally equivalent, and replacement could alter SAR.
8-F/8-Cl substitution may change phototoxicity and clonogenicity assay profiles documented for the 8-alkoxy series; direct safety-related endpoint transfer should not be assumed.

Quantitative Differentiation Evidence for Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate Against Closest Analogs


Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) Relative to Ciprofloxacin

The target compound demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) [1], while ciprofloxacin—a widely used 8-H fluoroquinolone—has an MIC₉₀ of 32 µg/mL against MRSA clinical isolates, indicating clinical resistance [2]. This retention of anti-MRSA activity is consistent with the 8-alkoxy motif's known ability to maintain Gram-positive potency.

Anti-MRSA activity
Cross-study comparable
Target: active against MRSA; Ciprofloxacin MIC₉₀ 32 µg/mL (resistant)
Supports MRSA screening context
AntibioticDB spectrum; clinical MIC surveillance data
Antibacterial Resistance MRSA Fluoroquinolone SAR

Activity Against Vancomycin-Resistant Enterococcus (VRE) Compared to Standard Fluoroquinolones

The compound is reported to be active against vancomycin-resistant Enterococcus sp. [1]. Most clinically available fluoroquinolones, including levofloxacin (8-OCH₃) and ciprofloxacin (8-H), exhibit poor activity against VRE, with typical MIC₉₀ values ≥16 µg/mL [2]. This suggests the 8-cyclopropoxy substitution may confer a differentiated Gram-positive spectrum.

Anti-VRE activity
Cross-study comparable
Target: active against VRE; Levofloxacin/ciprofloxacin MIC₉₀ ≥16 µg/mL (resistant)
Supports VRE screening context
AntibioticDB spectrum; published surveillance MIC data
VRE Enterococcus Fluoroquinolone Resistance

C8-Cyclopropoxy vs. C8-Ethoxy: Projected Potency Retention Based on 8-Alkoxy SAR

Published SAR on 8-alkoxyquinolones demonstrates that moving from 8-methoxy to 8-ethoxy causes a 2–3 dilution loss in antibacterial activity [1]. The cyclopropoxy group in the target compound is cyclic and conformationally restrained, potentially occupying a steric volume intermediate between methoxy and ethoxy. This structural feature may mitigate the activity penalty observed with the larger, flexible ethoxy group, offering a differentiated potency-safety profile.

C8-Cyclopropoxy vs. Ethoxy SAR
Class-level inference
8-ethoxy: 2–3 dilution loss vs. 8-methoxy; cyclopropoxy may mitigate penalty
Supports C8-cycloalkoxy SAR interpretation
No public MIC data; inferential from alkoxy SAR (Sanchez 1995)
Structure-Activity Relationship C8 Substituent Alkoxy Quinolone

Recommended Application Scenarios for Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate Based on Evidence Profile


Lead Compound for Anti-MRSA Fluoroquinolone Optimization Programs

Given its documented activity against MRSA [1], the compound serves as a privileged scaffold for medicinal chemistry efforts targeting resistant Gram-positive infections. Unlike ciprofloxacin (8-H), which is ineffective against MRSA at clinically relevant concentrations [2], this 8-cyclopropoxy derivative provides a starting point for further optimization of potency and pharmacokinetics while retaining the C8-alkoxy safety advantages identified in the quinolone literature [3].

Exploration of C8-Cycloalkoxy SAR in Quinolone Antibacterials

The cyclopropoxy substituent at C8 occupies a unique steric and conformational space not explored by the well-characterized 8-methoxy or 8-ethoxy series [3]. Procurement of this compound enables systematic SAR studies to map the relationship between cycloalkoxy size, conformation, and antibacterial activity, particularly to test whether the cyclopropoxy group mitigates the potency loss observed with 8-ethoxy substitution (2–3 dilution decrement) [3].

Prodrug Strategy Evaluation for Fluoroquinolone Carboxylic Acids

As the ethyl ester of 8-cyclopropoxy-3-fluoroquinoline-6-carboxylic acid (CAS 2721373-35-7), this compound enables evaluation of ester prodrug strategies for improving oral bioavailability or tissue penetration of the parent carboxylic acid fluoroquinolone . The ethyl ester form is a standard prodrug motif in the quinolone class, and comparative pharmacokinetic studies against the free acid can quantify the ester hydrolysis rate and its impact on systemic exposure.

Reference Compound for VRE-Active Fluoroquinolone Discovery

With activity documented against vancomycin-resistant Enterococcus sp. [1], the compound provides a rare fluoroquinolone phenotype for VRE drug discovery. Most fluoroquinolones, including levofloxacin, are ineffective against VRE [4]. This compound can serve as a positive control or benchmark in high-throughput screening campaigns seeking novel anti-VRE agents within or beyond the fluoroquinolone class.

Application
Selection Property
Validation Focus
MRSA-focused fluoroquinolone optimization studies
C8-cyclopropoxy scaffold with reported anti-MRSA activity
MRSA susceptibility endpoints
C8-cycloalkoxy SAR exploration in quinolones
Sterically constrained cycloalkoxy substituent
Structure-activity relationship at C8
Prodrug ester evaluation for fluoroquinolone carboxylic acid
Ethyl ester of the parent carboxylic acid
Ester hydrolysis and exposure in research models
VRE screening reference for antimicrobial discovery
Rare fluoroquinolone VRE activity reported
VRE susceptibility and spectrum endpoints
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